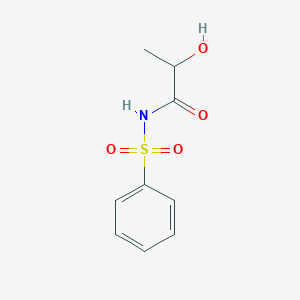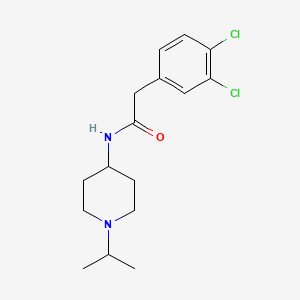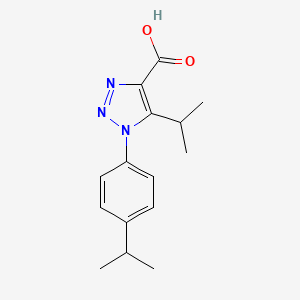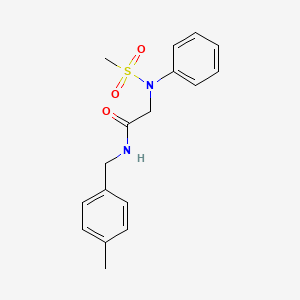
2-hydroxy-N-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(phenylsulfonyl)propanamide is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields of research. It is a white crystalline solid that is soluble in water and organic solvents. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(phenylsulfonyl)propanamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-hydroxy-N-(phenylsulfonyl)propanamide has biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This leads to a reduction in inflammation and pain. Additionally, the compound has been shown to have antimicrobial properties, which make it a potential candidate for the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-hydroxy-N-(phenylsulfonyl)propanamide in lab experiments is its low toxicity. It has been shown to be relatively safe for use in animal studies. Additionally, the compound is easy to synthesize and purify, which makes it readily available for use in experiments. However, one of the limitations of using the compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-N-(phenylsulfonyl)propanamide. One potential direction is the development of new drugs based on the compound. It has been shown to have promising antimicrobial and anti-inflammatory properties, which make it a potential candidate for the treatment of bacterial infections and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on different biological systems.
Métodos De Síntesis
The synthesis of 2-hydroxy-N-(phenylsulfonyl)propanamide has been achieved using different methods. One of the most common methods involves the reaction between 2-hydroxypropanoic acid and phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of the desired compound, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-hydroxy-N-(phenylsulfonyl)propanamide has been used in various scientific research applications. One of the most notable applications is in the field of medicinal chemistry, where the compound has been studied for its potential as a drug candidate. It has been shown to have antimicrobial and anti-inflammatory properties, which make it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-(benzenesulfonyl)-2-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7(11)9(12)10-15(13,14)8-5-3-2-4-6-8/h2-7,11H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAIHIJNAHWJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NS(=O)(=O)C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386217 |
Source


|
| Record name | AC1MEHSP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(phenylsulfonyl)propanamide | |
CAS RN |
5611-43-8 |
Source


|
| Record name | AC1MEHSP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B4961087.png)
![methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4961099.png)
![ethyl 2-{[N-(1-phenylethyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4961103.png)

![1,3-dimethyl-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4961124.png)
![2-chloro-N-(4-{5-[(2-chloro-6-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4961130.png)
![3-{5-[(2,4-dichlorobenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4961134.png)
![sec-butyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961148.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4961156.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4961163.png)
